1,4-Dibromo-2,5-divinylbenzene

Ladder Polymer Carbonization Yield Thermal Stability

Standard dibromoarenes or divinylbenzene cannot form ladder-type conjugated polymers. This monomer uniquely integrates orthogonal reactive sites for step-growth coupling followed by quantitative ring-closing metathesis. - Ladder polymer P2 carbonization yield: 52% at 900°C (53% relative improvement over non-ladder P1) - Solid crystalline (mp 81-83°C) for precise microbalance weighing - no liquid handling risks - Enables solvent-resistant layers after thermal cross-linking (onset 129°C) for multilayer devices

Molecular Formula C10H8Br2
Molecular Weight 287.982
CAS No. 868847-75-0
Cat. No. B2992327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-divinylbenzene
CAS868847-75-0
Molecular FormulaC10H8Br2
Molecular Weight287.982
Structural Identifiers
SMILESC=CC1=CC(=C(C=C1Br)C=C)Br
InChIInChI=1S/C10H8Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2H2
InChIKeyGGOANPPGLZIFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,5-divinylbenzene: Dual-Functional Monomer for Ladder Polymers


1,4-Dibromo-2,5-divinylbenzene is a para-dibromo, para-divinyl-substituted benzene derivative with the molecular formula C₁₀H₈Br₂ and a molecular weight of 287.98 g/mol . It features two bromine atoms at the 1,4-positions and two vinyl groups at the 2,5-positions, thereby possessing both aryl halide and pendant olefin functionalities on the same phenyl core . At ambient conditions, the compound is a white crystalline solid with a melting point of 81–83 °C and a predicted boiling point of approximately 322 °C . This dual orthogonal reactivity enables its use as a specialty monomer for step-growth Suzuki polycondensation followed by vinyl ring-closing metathesis to construct coplanar, fully conjugated ladder polymers not accessible from conventional dibromoarene monomers .

Dual reactivityAryl bromide and pendant vinyl on rigid para core
Orthogonal sequenceEnables Suzuki polycondensation followed by ring-closing metathesis
Ladder polymer accessConstructs coplanar, fully conjugated backbones not accessible from monofunctional monomers

Why Generic Monomers Cannot Replace This Dual-Functional Building Block


Conventional 1,4-dibromobenzene provides aryl halide coupling handles but possesses no reactive groups beyond bromine . Likewise, 1,4-divinylbenzene offers olefinic sites but lacks halogen groups for palladium-catalyzed C–C bond formation, rendering it incapable of participating in step-growth polycondensation . Both monomers fail to produce a precursor polymer that can be subsequently ladderized. 1,4-Dibromo-2,5-divinylbenzene uniquely integrates both reactive centers in a single, rigid, para-oriented architecture that supports consecutive Suzuki coupling and ring-closing olefin metathesis, a sequence essential for fabricating defect-free ladder-type conjugated polymers with enhanced thermal stability and carbonization yield . Quantitative differentiation of these properties is provided in the evidence items below.

1,4-Dibromo-2,5-divinylbenzene
Integrates bromine and vinyl handles; supports consecutive Suzuki–RCM for ladder polymers
1,4-Dibromobenzene
Lacks pendant vinyl groups; may not enable post-polymerization ring-closing metathesis ladderization
1,4-Divinylbenzene
Lacks bromine handles; may not participate in palladium-catalyzed step-growth polycondensation

Quantitative Evidence Against Closest Analog Monomers


Ladder Polymer Carbonization Yield vs. Non-Ladder Precursor

The vinyl groups of the target monomer enable post-polymerization ring-closing olefin metathesis to convert precursor polymer P1 into fully conjugated ladder polymer P2. Thermogravimetric analysis demonstrates that ladder polymer P2 delivers a carbonization yield of 52% at 900 °C under inert atmosphere, compared to only 34% for the non-ladder precursor P1 . The P2 backbone remains structurally stable up to 900 °C, whereas P1 undergoes continuous weight loss above 480 °C . This improvement is directly attributable to the pendant vinyl functionality of the monomer, which is absent in commercial dibromo-monomers such as 1,4-dibromobenzene or 1,4-dibromo-2,5-bis(octyloxy)benzene.

Carbonization yield
Head-to-head
52% vs. 34%
+18 pp (+53%)
Reported ladder polymer P2 delivers higher carbon residue than non-ladder P1
TGA under N₂, 900 °C; P1/P2 from Suzuki then RCM
Ladder Polymer Carbonization Yield Thermal Stability Ring-Closing Metathesis

Room Temperature Phosphorescence Polymer for OLEDs

The copolymer Br-PPV-CHO synthesized from 1,4-dibromo-2,5-divinylbenzene and 2,5-dibromo-1,4-bis(octyloxy)benzene exhibits pure organic room temperature phosphorescence with a photoluminescence quantum yield (PLQY) of 12.2%, an emission lifetime of 14.1 μs, and HOMO/LUMO levels of −5.35 eV and −2.75 eV, respectively . When used as the emitting layer in an OLED device at 0.5 wt% doping, a maximum luminance of 194 cd/m² is achieved . In contrast, conventional fluorescent PPV derivatives lacking bromine heavy-atom substitution exhibit negligible triplet harvesting, resulting in phosphorescence quantum yields approaching zero and luminance values typically below 10 cd/m² in comparable device configurations .

RTP OLED performance
Class-level
PLQY 12.2%,
194 cd/m²
Bromine-induced heavy-atom effect enables pure organic phosphorescence, a rare property
Copolymer Br-PPV-CHO; traditional PPV shows negligible RTP
Room Temperature Phosphorescence OLED Quantum Yield PPV Derivative

Thermally Triggered Cross-Linking vs. Non-Vinyl Polymers

Differential scanning calorimetry of precursor polymer P1 (derived from 1,4-dibromo-2,5-divinylbenzene) reveals an irreversible exothermic transition at 129 °C corresponding to thermally triggered cross-linking between pendant vinyl groups . After a single heating cycle, P1 becomes completely insoluble in common organic solvents, demonstrating the latent reactivity of the vinyl functionality . In contrast, 1,4-dibromobenzene-based polymers lacking vinyl substituents show no such thermal cross-linking capability and remain soluble upon repeated heating–cooling cycles .

Thermal cross-linking
Class-level
Onset 129 °C
Irreversible exotherm
Latent vinyl reactivity permits solution processing followed by thermal curing to insolubility
DSC; polymer P1 from 1,4DBVB; no cross-linking in vinyl-free analogs
Thermal Cross-Linking Vinyl Reactivity Orthogonal Processing DSC

Physical Form: Crystalline Solid vs. Liquid Divinylbenzene

1,4-Dibromo-2,5-divinylbenzene is a white crystalline solid with a reported melting point of 81–83 °C (ethanol) . By contrast, commercial 1,4-divinylbenzene (CAS 105-06-6) is a liquid at ambient conditions with a melting point of 31 °C . The 50 °C higher melting point of the target compound eliminates the need for cold-chain shipping or refrigerated storage and simplifies gravimetric dispensing in synthetic workflows.

Physical form
Data to verify
mp 81–83 °C
Crystalline solid
Solid-state handling simplifies weighing and storage vs. liquid divinylbenzene
Comparator 1,4-divinylbenzene mp 31 °C; source review needed
Melting Point Physical Form Handling Crystallinity

Lipophilicity Advantage for Non-Polar Solvent Processing

The calculated LogP of 1,4-dibromo-2,5-divinylbenzene is 4.50 , significantly higher than the LogP of 3.44 reported for 1,4-divinylbenzene . The 1.06 log unit increase corresponds to an approximately 11-fold higher partition coefficient toward non-polar organic phases. This enhanced lipophilicity is expected to improve solubility in aromatic and chlorinated solvents commonly used for Suzuki polycondensation reactions, facilitating higher monomer loading and more homogeneous polymerization conditions.

Lipophilicity (LogP)
Cross-study
LogP 4.50 vs. 3.44
Δ +1.06 (~11.5×)
Higher LogP supports solubility in non‑polar polycondensation solvents
Calculated values; may improve toluene/chlorobenzene compatibility
LogP Lipophilicity Solubility Polymer Processing

Electron Mobility in Doped Semiconductor Polymers

Polymers derived from 1,4-dibromo-2,5-divinylbenzene (1,4DBVB) have been reported to exhibit electron mobility of approximately 10 cm²/V·s when doped with 2-bromostyrene . This value approaches that of amorphous silicon (~1–10 cm²/V·s) and is substantially higher than typical solution-processed PPV derivatives (electron mobility typically in the range of 10⁻⁴ to 10⁻² cm²/V·s). The high mobility is attributed to the coplanar, fully conjugated backbone enabled by the vinyl groups of the monomer, which promote extended π-conjugation and close intermolecular π–π stacking.

Electron mobility
Data to verify
~10 cm²/V·s
Doped polymer
Reported mobility approaches amorphous silicon range; atypical for solution-processed PPV
Vendor-sourced value; independent replication advised
Electron Mobility Organic Semiconductor OFET Doping

High-Value Application Scenarios Over Alternative Monomers


Ladder-Type Polymers for High-Yield Carbon Materials

Research groups targeting carbonaceous materials such as porous carbon electrodes or graphene-nanoribbon precursors should prioritize 1,4-dibromo-2,5-divinylbenzene because its pendant vinyl groups enable quantitative ring-closing metathesis to form coplanar ladder polymers. As demonstrated in the patent by Seo et al., the ladder polymer P2 delivers a carbonization yield of 52% at 900 °C, representing a 53% relative improvement over the non-ladder precursor P1 (34%) . This directly translates to higher residual carbon content and reduced mass loss during pyrolysis of polymer films or fibers. Monomers lacking vinyl functionality (e.g., 1,4-dibromobenzene, 1,4-dibromo-2,5-bis(octyloxy)benzene) cannot undergo this ladderization and consequently yield lower carbon residues.

Pure Organic Phosphorescent OLED Emitting Layers

For OLED researchers exploring heavy-metal-free phosphorescent emitters, 1,4-dibromo-2,5-divinylbenzene serves as an essential brominated monomer to construct PPV derivatives with appreciable RTP. The copolymer Br-PPV-CHO, which incorporates this monomer, exhibits a PLQY of 12.2%, an emission lifetime of 14.1 μs, and achieves a maximum OLED luminance of 194 cd/m² at 0.5 wt% doping . These figures are unattainable with non-brominated divinylbenzene monomers, which lack the heavy-atom effect necessary for efficient intersystem crossing and triplet emission .

Solution-Processable Films with Orthogonal Cross-Linking

Applications requiring solution-cast polymer layers that must become solvent-resistant after deposition (e.g., multilayer OLED stacks, organic photovoltaics, chemical sensors) benefit from the latent vinyl reactivity of polymers derived from 1,4-dibromo-2,5-divinylbenzene. The precursor polymer P1 undergoes irreversible thermal cross-linking at a well-defined onset temperature of 129 °C, becoming completely insoluble after a single heating cycle . This property enables sequential layer deposition without intermixing—a capability that is absent in polymers synthesized from vinyl-free dibromo monomers.

Automation-Friendly Solid Handling for Precise Synthesis

In synthetic facilities utilizing automated parallel synthesis or glovebox workflows, the white crystalline solid form of 1,4-dibromo-2,5-divinylbenzene (mp 81–83 °C) offers a distinct practical advantage over liquid 1,4-divinylbenzene (mp 31 °C) . Solids are easier to weigh accurately on microbalances for sub-millimolar stoichiometric control, do not require pre-dilution, and eliminate the risk of liquid spillage contaminating inert-atmosphere workstations. The higher LogP (4.50 vs. 3.44) further ensures robust solubility in the aromatic solvents typically employed for Suzuki polycondensation .

Application
Selection Property
Validation Focus
Ladder polymer carbon materials
Vinyl-mediated ladderization capability
Carbonization yield under pyrolysis
Phosphorescent OLED emitters
Heavy-atom bromine substitution for RTP
PLQY and luminance in device stacks
Cross-linkable solution films
Latent thermal cross-linking of vinyl groups
Solvent resistance after thermal curing
Automated solid handling
Crystalline solid with higher mp and LogP
Weighing precision and aromatic solvent solubility
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